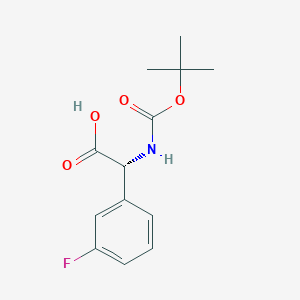

Boc-(r)-2-amino-2-(3-fluorophenyl)acetic acid

Description

Properties

IUPAC Name |

(2R)-2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSUXJZKOGWPGP-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-2-amino-2-(3-fluorophenyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

Formation of the Acetic Acid Backbone: The acetic acid backbone is formed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of Boc-®-2-amino-2-(3-fluorophenyl)acetic acid involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Boc-®-2-amino-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

Boc-(R)-2-amino-2-(3-fluorophenyl)acetic acid exhibits significant biological activities that make it a candidate for various therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases .

- Binding Affinity Studies : Interaction studies have shown that this compound has notable binding affinities with specific receptors, which is crucial for understanding its mechanism of action .

Therapeutic Applications

-

Pharmaceutical Development :

- The compound serves as a scaffold for developing new drugs targeting neurological disorders due to its ability to influence neurotransmitter pathways.

- Its structural similarities with other compounds (e.g., Boc-(R)-phenylalanine) suggest potential anti-inflammatory and analgesic properties .

- Drug Design :

Mechanism of Action

The mechanism of action of Boc-®-2-amino-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the Boc group provides stability during chemical transformations. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The substitution pattern on the phenyl ring significantly alters physicochemical and biological properties. Below is a comparison with key analogs:

Key Observations :

- Fluorine (3-F): Electron-withdrawing nature increases stability and metabolic resistance compared to electron-donating groups like methoxy (4-OMe) .

- Chlorine (4-Cl): Higher molecular weight and lipophilicity may improve membrane permeability but reduce aqueous solubility .

- Thiophene : Sulfur’s polarizability enhances binding to aromatic receptors, differing from fluorine’s electronegativity .

Stereochemical and Functional Group Variations

Stereochemistry and protecting groups critically influence synthetic utility and bioactivity:

Key Observations :

- R vs S Configuration : shows that (R)-configured bromo-isoxazole derivatives exhibit distinct biological activity compared to (S)-isomers, emphasizing stereochemical precision in drug design.

- Boc Protection : The Boc group in the fluorophenyl derivative simplifies handling and prevents unwanted side reactions during synthesis, unlike unprotected analogs like the dichlorobenzyl compound in .

Q & A

Q. What are the common synthetic routes for Boc-(R)-2-amino-2-(3-fluorophenyl)acetic acid, and how does the choice of fluorinating agent influence reaction efficiency?

- Methodological Answer : The synthesis typically involves introducing fluorine at the phenyl group and protecting the amino group. For example, fluorination of phenylacetic acid derivatives using agents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) in acetonitrile (MeCN) yields fluorinated intermediates . The solvent (e.g., MeCN vs. dichloromethane) and stoichiometry of fluorinating agents significantly impact selectivity and purity. A comparative analysis of fluorinating agents (e.g., Selectfluor vs. DAST) shows MeCN enhances electrophilic fluorination efficiency due to its polarity, reducing side reactions like over-fluorination .

Table 1 : Fluorination Conditions and Outcomes

| Fluorinating Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Selectfluor | MeCN | 85 | 98 | |

| DAST | DCM | 62 | 90 |

Q. How can researchers optimize enantiomeric excess (ee) during synthesis, and what analytical techniques validate chiral purity?

- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For Boc-protected amino acids, asymmetric hydrogenation or enzymatic resolution ensures high ee. Analytical methods include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of enantiomer signals .

- Polarimetry : Measures optical rotation, though less precise for trace impurities.

Evidence from (R)-2-amino-2-(4-fluorophenyl)acetic acid synthesis suggests >99% ee is achievable via recrystallization in ethyl acetate/hexane .

Advanced Research Questions

Q. In solid-phase peptide synthesis (SPPS), how does the 3-fluorophenyl group influence coupling efficiency, and what strategies mitigate side reactions?

- Methodological Answer : The electron-withdrawing 3-fluorophenyl group reduces nucleophilicity of the amino group, potentially slowing coupling. Strategies include:

- Activation with HATU/DIPEA : Enhances coupling efficiency by forming active esters.

- Microwave-Assisted Synthesis : Reduces reaction time and minimizes racemization .

- Monitoring with Kaiser Test : Ensures complete deprotection before coupling.

Studies on Boc-(R)-2-amino-2-(4-hydroxyphenyl)acetic acid show that steric hindrance from fluorine can increase racemization risk at elevated temperatures; maintaining reactions at 0–4°C mitigates this .

Q. How should researchers resolve discrepancies in reported yields for Boc-protected fluorophenyl glycine derivatives?

- Methodological Answer : Contradictions often arise from:

- Moisture Sensitivity : Hydrolysis of intermediates in humid conditions (e.g., trifluoroacetic acid deprotection requires anhydrous DCM) .

- Workup Procedures : Inadequate washing (e.g., sodium bicarbonate for acidic byproducts) reduces purity.

- Catalyst Degradation : Pd/C catalysts in hydrogenation may lose activity if not freshly prepared.

A case study using Boc-(R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid highlights that column chromatography (silica gel, 10% MeOH/DCM) improves yield consistency by removing polar impurities .

Data Contradiction Analysis

Q. Why do solvent-dependent selectivity variations occur in fluorophenyl acetic acid syntheses?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity alter transition states. For instance:

- MeCN : Stabilizes charged intermediates in electrophilic fluorination, favoring meta-substitution .

- DCM : Non-polar environment may promote para-substitution via radical pathways.

Conflicting regioselectivity reports (e.g., meta vs. para isomers) often stem from solvent choice or competing mechanisms (e.g., SN2 vs. radical pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.